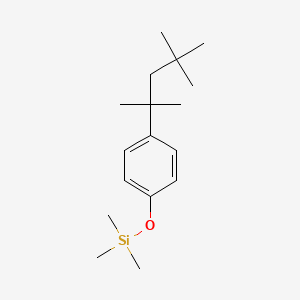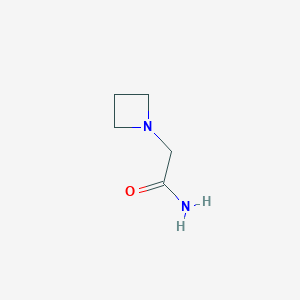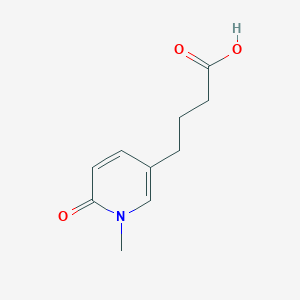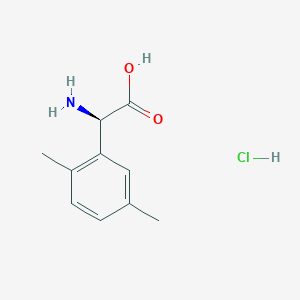
(R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceutical compounds. The compound’s unique structure, featuring a chiral center and a substituted aromatic ring, makes it an interesting subject for research in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the aromatic ring, resulting in the formation of various reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, potentially inhibiting their activity or modulating their function. The aromatic ring and amino acid moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride: The enantiomer of the compound, with different biological activity.
2-Amino-2-phenylacetic acid hydrochloride: Lacks the dimethyl substitution on the aromatic ring, resulting in different chemical and biological properties.
2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct chemical reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m1./s1 |
InChI Key |
KLPVDKNMMUWTDY-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


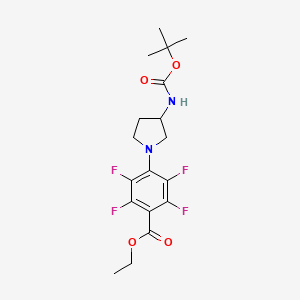
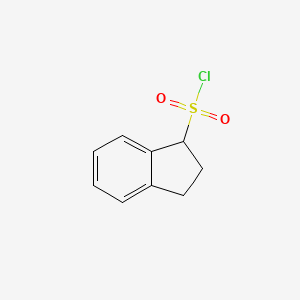


![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)


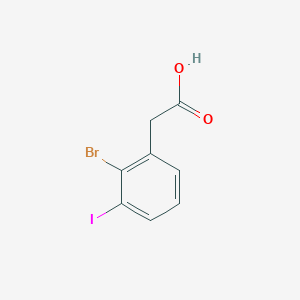
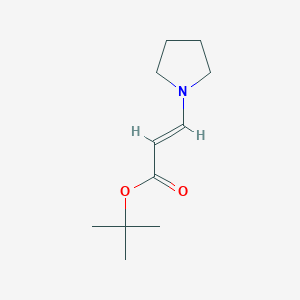
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
